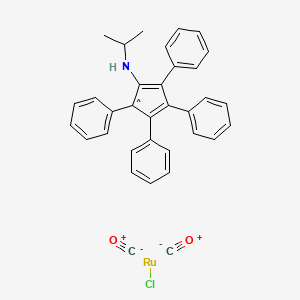
(2R,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl (trityl) group. This compound is often used as a benchmark entity in various synthetic processes.
Métodos De Preparación
The synthesis of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE typically involves the following steps :
Regioselective Protection: The hydroxyl group at the sixth position of glucose is protected using triphenylmethyl chloride (TrCl).
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The product is purified through recrystallization to obtain anomerically pure 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose.
Análisis De Reacciones Químicas
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can remove the acetyl groups, yielding the parent glucose derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common reagents used in these reactions include TEMPO/BAIB for oxidation and HBr/AcOH for trityl group removal. Major products formed include uronic acids and deprotected glucose derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral drugs, such as acyclovir, which is effective against herpes simplex virus.
Industry: The compound is utilized in the production of various pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE involves its role as a protecting group in synthetic chemistry. The trityl group protects the hydroxyl group at the sixth position, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex molecules, ensuring that reactions occur at desired sites without affecting other functional groups.
Comparación Con Compuestos Similares
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE can be compared with similar compounds such as :
1,2,3,4-TETRA-O-ACETYL-6-O-(P-TOSYL)-BETA-D-GLUCOSE: This compound has a p-tosyl group instead of a trityl group, offering different reactivity and protection characteristics.
1,2,3,4-TETRA-O-ACETYL-6-O-TRITYL-L-ALTROPYRANOSE: This is an altrose derivative with similar acetyl and trityl protection, used in different synthetic pathways.
The uniqueness of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE lies in its specific protection pattern, which is highly useful in selective synthetic processes.
Propiedades
Fórmula molecular |
C33H34O10 |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32+/m1/s1 |
Clave InChI |
GTJGUFOLNHYRQE-VJLURNNQSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


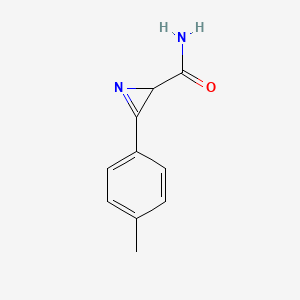
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)


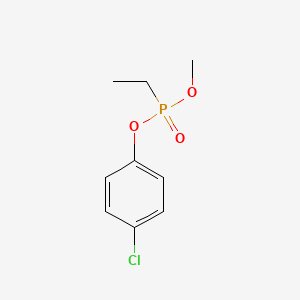

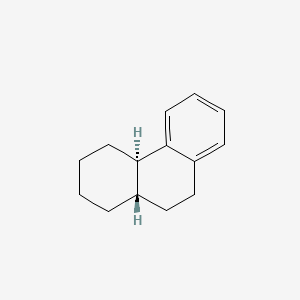
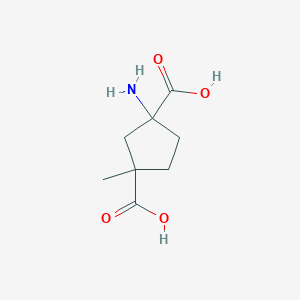
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
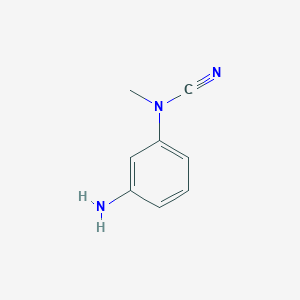
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
